SHANG HAI HAO HONG Biomedical Technology Co., Ltd.

1180159-25g

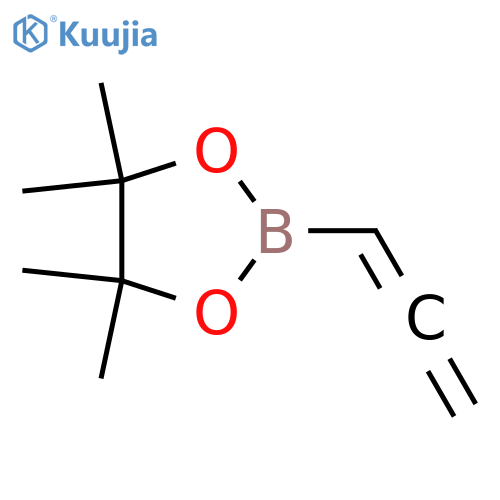

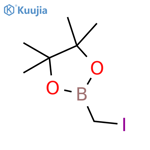

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

865350-17-0

98%

25g

¥7914.00

2024-04-28

Ambeed

A521339-1g

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

865350-17-0

96%

1g

$33.0

2024-07-16

abcr

AB251682-5 g

2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .

865350-17-0

95%

5g

€473.20

2023-06-22

XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.

678554-5G

Allenylboronic acid pinacol ester

865350-17-0

95%

5G

2310.96

2021-05-17

SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.

A866569-200mg

2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

865350-17-0

≥95%

200mg

¥117.00

2022-09-29

SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.

A151404-1G

Allenylboronic acid pinacol ester

865350-17-0

95%

1g

¥314.90

2023-09-04

SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.

BD230293-1g

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

865350-17-0

96%

1g

¥226.0

2024-04-18

eNovation Chemicals LLC

D747934-10g

4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane

865350-17-0

95%

10g

$525

2023-05-17

TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.

A2086-5G

2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

865350-17-0

>95.0%(GC)(T)

5g

¥1060.00

2024-04-15

SHENG KE LU SI SHENG WU JI SHU

sc-262980A-5 g

Allenylboronic acid pinacol ester,

865350-17-0

5g

¥3,761.00

2023-07-11